molecular formula C17H12N2O4S B2872972 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide CAS No. 921550-63-2

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2872972
CAS RN: 921550-63-2
M. Wt: 340.35
InChI Key: PZUAQSNGHVPZMI-UHFFFAOYSA-N
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Description

“N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide” is a chemical compound. It is a derivative of thiazole, a class of aromatic five-membered heterocycles that contain nitrogen and sulfur heteroatoms . Thiazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a thiazole-based heterocyclic amide was synthesized and investigated for its antimicrobial activity . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The compound was synthesized using THF as a solvent and trimethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of a thiazole-based heterocyclic amide was investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling . The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, anti-HIV, antimalarial, antioxidant, analgesic, anti-convulsant, antidiabetic, and antihypertensive activities . This suggests that they can undergo a variety of chemical reactions in biological systems.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the chemical shifts of a similar compound were given in relative ppm and were referenced to tetramethylsilane (TMS) as an internal standard .

Scientific Research Applications

Pharmaceutical Research

This compound exhibits potential in pharmaceutical research due to the bioactivity of benzofuran and thiazole moieties. Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazole derivatives are known for their antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties . Therefore, this compound could be a candidate for developing new therapeutic agents.

Cancer Therapy

Benzofuran derivatives have been found to inhibit the growth of various cancer cell lines . The compound could be synthesized and tested for its efficacy against different types of cancer cells, potentially leading to the development of new anticancer drugs.

Antimicrobial Applications

Given the antimicrobial properties of thiazole derivatives, this compound could be utilized in the development of new antimicrobial agents . It could be particularly useful in tackling antibiotic-resistant strains of bacteria.

Biochemical Studies

In biochemistry, the compound’s interaction with enzymes and proteins could be studied to understand its mechanism of action. This can provide insights into cellular processes and lead to the discovery of novel biochemical pathways .

Agricultural Chemistry

Thiazole derivatives have applications in agrochemicals . This compound could be explored for its use in plant protection, potentially leading to the development of new pesticides or herbicides that are more environmentally friendly.

Material Science

The structural features of this compound make it a candidate for material science research, where it could be used in the synthesis of organic compounds with specific electronic or photonic properties .

Environmental Science

Compounds with benzofuran and thiazole rings could be studied for their environmental impact, such as their biodegradability and toxicity. This research can contribute to the development of safer chemicals for industrial use .

Pharmacological Screening

The compound’s potential for treating various diseases can be assessed through pharmacological screening. Its effects on different biological targets can be evaluated to determine therapeutic applications .

Future Directions

Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they have potential for further study for potential pharmacological and medical applications . The synthesis, characterization, and biological activity of new thiazole derivatives are active areas of research .

properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-21-12-5-2-4-10-8-14(23-15(10)12)11-9-24-17(18-11)19-16(20)13-6-3-7-22-13/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUAQSNGHVPZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide

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